molecular formula C15H12O2S B13913312 Ethyl naphtho[2,3-b]thiophene-2-carboxylate

Ethyl naphtho[2,3-b]thiophene-2-carboxylate

Cat. No.: B13913312
M. Wt: 256.3 g/mol
InChI Key: XQKBZRPDJUDKQQ-UHFFFAOYSA-N
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Description

Ethyl naphtho[2,3-b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields due to their stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl naphtho[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

Ethyl naphtho[2,3-b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl naphtho[2,3-b]thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl naphtho[2,3-b]thiophene-2-carboxylate is unique due to its specific fusion pattern and the presence of an ester functional group. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in organic electronics and pharmaceuticals .

Properties

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

ethyl benzo[f][1]benzothiole-2-carboxylate

InChI

InChI=1S/C15H12O2S/c1-2-17-15(16)14-9-12-7-10-5-3-4-6-11(10)8-13(12)18-14/h3-9H,2H2,1H3

InChI Key

XQKBZRPDJUDKQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC3=CC=CC=C3C=C2S1

Origin of Product

United States

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